molecular formula C8H3Cl3N2O4S B12895372 6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one CAS No. 19188-82-0

6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one

Cat. No.: B12895372
CAS No.: 19188-82-0
M. Wt: 329.5 g/mol
InChI Key: CNUFOIDYECYGLX-UHFFFAOYSA-N
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Description

6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family This compound is characterized by the presence of a nitro group, a trichloromethylthio group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one typically involves the nitration of a benzo[d]oxazole precursor followed by the introduction of the trichloromethylthio group. One common method involves the reaction of 2-aminophenol with carbon disulfide and chloroform in the presence of a base to form the benzo[d]oxazole ring. Subsequent nitration using nitric acid introduces the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethylthio group may also contribute to its activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole: The parent compound without the nitro and trichloromethylthio groups.

    6-Nitrobenzo[d]oxazole: Similar structure but lacks the trichloromethylthio group.

    3-((Trichloromethyl)thio)benzo[d]oxazol-2(3H)-one: Lacks the nitro group.

Uniqueness

6-Nitro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is unique due to the presence of both the nitro and trichloromethylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

19188-82-0

Molecular Formula

C8H3Cl3N2O4S

Molecular Weight

329.5 g/mol

IUPAC Name

6-nitro-3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H3Cl3N2O4S/c9-8(10,11)18-12-5-2-1-4(13(15)16)3-6(5)17-7(12)14/h1-3H

InChI Key

CNUFOIDYECYGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2SC(Cl)(Cl)Cl

Origin of Product

United States

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